
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in organic synthesis.
Biology: For their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves their interaction with specific molecular targets. These compounds may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their observed biological effects. The exact molecular pathways involved would depend on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-1,3,4-Thiadiazin-5(6H)-one include other thiadiazine derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
151092-56-7 |
|---|---|
Molekularformel |
C18H24ClN3O2S |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
2-[1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-12-3-4-15(13(2)9-12)16(22)10-21-7-5-14(6-8-21)18-20-19-17(23)11-24-18;/h3-5,9,16,22H,6-8,10-11H2,1-2H3,(H,19,23);1H |
InChI-Schlüssel |
NABJHBDWJXVXSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



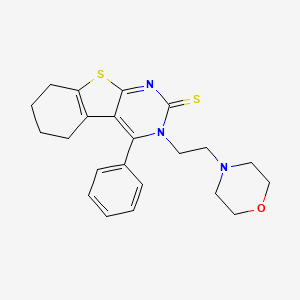
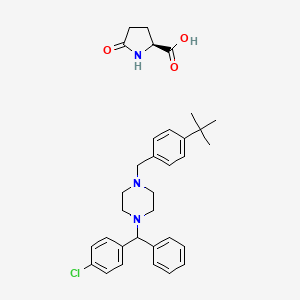
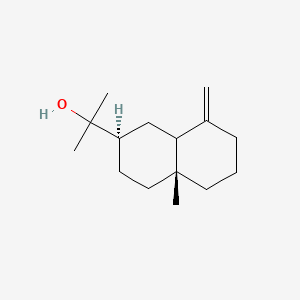
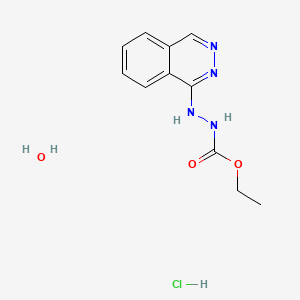




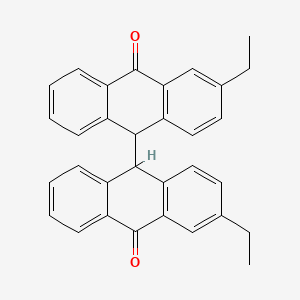

![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)

